molecular formula C17H21N2S+ B1265278 Promethazine(1+)

Promethazine(1+)

Numéro de catalogue: B1265278
Poids moléculaire: 285.4 g/mol
Clé InChI: PWWVAXIEGOYWEE-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Promethazine(1+) is an ammonium ion that results from the protonation of the dimethyl-substituted nitrogen of promethazine. It is a conjugate acid of a promethazine.

Applications De Recherche Scientifique

Medical Applications

Promethazine is utilized in various clinical settings, primarily for its antihistaminic, sedative, and antiemetic properties. The following table summarizes its FDA-approved and off-label uses:

Application Description
Allergic Conditions Treats seasonal allergic rhinitis, allergic conjunctivitis, and urticaria.
Nausea and Vomiting Used for nausea associated with anesthesia, chemotherapy, and postoperative care.
Motion Sickness Effective as prophylactic therapy when administered before travel or triggering events.
Sedation Provides preoperative and postoperative sedation; also used in obstetric settings.
Hyperemesis Gravidarum Recommended for severe nausea during pregnancy when other treatments fail.
Anaphylaxis Serves as adjunctive therapy alongside epinephrine in severe allergic reactions.
Short-term Insomnia Utilized for managing sleep disorders in certain patients.

Sedation in Clinical Practice

A study published in StatPearls highlights the effectiveness of promethazine for sedation in preoperative patients. It demonstrated that patients receiving promethazine reported lower anxiety levels compared to those receiving placebo treatment . The sedative effects were attributed to both its antihistaminic properties and its action on central nervous system receptors.

Nausea Management During Pregnancy

Research indicates that promethazine is particularly effective for managing nausea and vomiting during pregnancy. A randomized controlled trial compared promethazine with metoclopramide in women experiencing hyperemesis gravidarum. Both medications showed similar efficacy; however, adverse effects such as drowsiness were more prevalent in the promethazine group . This study underscores the importance of careful patient selection when prescribing promethazine during pregnancy.

Motion Sickness Prevention

Promethazine has been studied extensively for its role in preventing motion sickness. A clinical trial found that administration 30 minutes prior to travel significantly reduced symptoms compared to placebo . This finding supports the use of promethazine as a first-line treatment for individuals prone to motion sickness.

Analyse Des Réactions Chimiques

One-Electron Oxidation Reactions

Promethazine(1+) undergoes rapid one-electron oxidation with various radicals, forming a stable radical cation (PZH₂⁺- ). Key findings include:

Reaction Kinetics

  • Rate Constants : Oxidation rates vary significantly depending on the oxidizing radical (Table 1). For example:

    • Reaction with Br₂⁻- occurs at k=4.0×109mol1dm3s1k=4.0\times 10^9\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1} .

    • Reaction with (SCN)₂⁻- proceeds at k=8.8×109mol1dm3s1k=8.8\times 10^9\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1} .

Radical Cation Formation

  • Spectral Properties : PZH₂⁺- exhibits dual absorption maxima:

    • λmax=265nm\lambda_{\text{max}}=265\,\text{nm} (ϵ=62,500mol1dm3cm1\epsilon =62,500\,\text{mol}^{-1}\,\text{dm}^3\,\text{cm}^{-1})

    • λmax=505nm\lambda_{\text{max}}=505\,\text{nm} (ϵ=9,500mol1dm3cm1\epsilon =9,500\,\text{mol}^{-1}\,\text{dm}^3\,\text{cm}^{-1}) .

Table 1: Rate Constants for Oxidation of Promethazine(1+)

Oxidizing RadicalRate Constant (kmol1dm3s1k\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1})Yield of PZH₂⁺- (% of oxidant)
Br₂⁻-4.0×1094.0\times 10^995%
(SCN)₂⁻-8.8×1098.8\times 10^997%
N₃-2.8×1092.8\times 10^989%

Hydroxyl Radical-Induced Oxidation

Hydroxyl radicals (- OH) react with promethazine(1+) via two pathways:

  • Direct Electron Transfer : Forms PZH₂⁺- (k=2.8×109mol1dm3s1k=2.8\times 10^9\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1}) .

  • - OH-Adduct Formation : Produces PZH(OH)⁺- , which undergoes pH-dependent decay to PZH₂⁺- (Figure 1):

    • First-order decay at k=1.7×104s1k=1.7\times 10^4\,\text{s}^{-1} (pH 3.5) .

**Figure 1: pH-Dependent Decay of PZH(OH)⁺- **

  • Proton-assisted decay dominates at low pH (k8=2.8×107mol1dm3s1k_8=2.8\times 10^7\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1}) .

Photodegradation and Radical Dimerization

Under light and aerobic conditions, promethazine(1+) forms reactive intermediates:

  • Semiquinone Radical (PROM- ) : Generated via photooxidation, further degrading to phenazathionium ion (PROM- ⁺) .

  • Sulfoxide Formation : PROM- ⁺ reacts with water to yield sulfoxide derivatives .

  • Dimerization : Two semiquinone radicals combine to form a terminated dimer (PROM–PROM) .

Degradation Pathway :

Promethazine 1 hν,O2PROM PROM H2OSulfoxide\text{Promethazine 1 }\xrightarrow{h\nu,\,\text{O}_2}\text{PROM }\rightarrow \text{PROM }\xrightarrow{\text{H}_2\text{O}}\text{Sulfoxide}

Multi-Step Electron Transfer

Promethazine(1+) participates in cascading redox reactions. For example, in a system containing (t-C₄H₉)₂S and CH₃SSCH₃:

  • Initial oxidation of (t-C₄H₉)₂S by - OH forms (t-C₄H₉S–t-C₄H₉)⁺- .

  • Subsequent electron transfer to CH₃SSCH₃ produces (CH₃SSCH₃)⁺- .

  • Final oxidation of promethazine(1+) yields PZH₂⁺- .

Key Observation :

  • Step-wise transfer enables oxidation even if the primary radical is not in direct contact with promethazine(1+).

pH-Dependent Reactivity

Protonation state critically influences reaction mechanisms:

  • Low pH (2–6) : Promethazine(1+) predominates, favoring rapid electron transfer.

  • High pH (>8) : Deprotonation reduces reactivity, shifting pathways toward adduct formation .

Propriétés

Formule moléculaire

C17H21N2S+

Poids moléculaire

285.4 g/mol

Nom IUPAC

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1

Clé InChI

PWWVAXIEGOYWEE-UHFFFAOYSA-O

SMILES canonique

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Promethazine(1+)
Reactant of Route 2
Reactant of Route 2
Promethazine(1+)
Reactant of Route 3
Reactant of Route 3
Promethazine(1+)
Reactant of Route 4
Reactant of Route 4
Promethazine(1+)
Reactant of Route 5
Promethazine(1+)
Reactant of Route 6
Reactant of Route 6
Promethazine(1+)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.